molecular formula C23H28F2N4O5 B1149553 3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Me CAS No. 110872-01-0

3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Me

Cat. No.: B1149553
CAS No.: 110872-01-0
M. Wt: 478.4890264
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester is a complex organic compound with significant applications in medicinal chemistry. This compound belongs to the quinolone class, which is known for its broad-spectrum antibacterial properties. The presence of fluorine atoms and the cyclopropyl group enhances its biological activity, making it a valuable compound in the development of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate, followed by fluorination and introduction of the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. This ensures consistent quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Properties

CAS No.

110872-01-0

Molecular Formula

C23H28F2N4O5

Molecular Weight

478.4890264

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Methyl-1-piperazinyl)-4-oxo-, ethyl ester

Origin of Product

United States

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